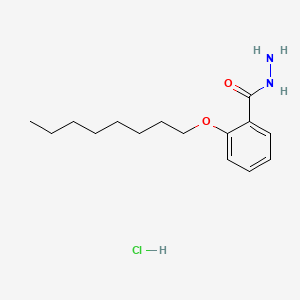

Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride

Descripción general

Descripción

Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride is an organic compound with diverse applications in scientific research It is a derivative of benzoic acid, where the hydrazide group is substituted at the ortho position with an octyloxy group, and it exists as a monohydrochloride salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride typically involves the following steps:

Preparation of o-(octyloxy)benzoic acid: This can be achieved by reacting benzoic acid with octanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester, followed by hydrolysis to yield the desired acid.

Formation of o-(octyloxy)benzoic acid hydrazide: The o-(octyloxy)benzoic acid is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide derivative.

Conversion to monohydrochloride salt: The hydrazide is treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydrazide moiety (-NHNH₂) undergoes oxidation, yielding carboxylic acids. For example:

- Hexachloroiridate(IV) ([IrCl₆]²⁻) oxidation converts aryl hydrazides to benzoic acids via a second-order kinetic pathway .

| Substrate | Oxidant | Product | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|---|

| Benzhydrazide (BH) | [IrCl₆]²⁻ | Benzoic acid | 0.45 M⁻¹s⁻¹ | pH 4–9, 25°C | |

| Phenylacetic hydrazide | [IrCl₆]²⁻ | Phenylacetic acid | 0.12 M⁻¹s⁻¹ | pH 4–9, 25°C |

For o-(octyloxy)benzoic hydrazide , steric hindrance from the octyloxy group may reduce reaction rates compared to simpler aryl hydrazides .

Condensation with Carbonyl Compounds

Hydrazides react with aldehydes/ketones to form hydrazones. This reaction is critical in synthesizing Schiff bases:

| Reactant | Carbonyl Source | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic hydrazide | Benzaldehyde | Hydrazone | 93 | EtOH, reflux |

The octyloxy group may enhance solubility in nonpolar solvents, facilitating reactions with hydrophobic carbonyl compounds .

Acid-Base Behavior

The hydrazide group exhibits pH-dependent tautomerism and protonation:

- Neutral species (pH 7–9) : Predominantly exists as the enol tautomer .

- Acidic conditions (pH < 4) : Protonation at the terminal nitrogen, forming a hydrazinium ion .

- Alkaline conditions (pH > 10) : Deprotonation to generate a resonance-stabilized anion .

pKa Values (Related Hydrazides) :

| Compound | pKa (Enol) | pKa (Hydrazinium) |

|---|---|---|

| Benzoic hydrazide | 8.2 | 3.1 |

| Phenylacetic hydrazide | 7.9 | 2.8 |

Stability and Decomposition

- Thermal decomposition : Above 250°C, the compound decomposes into CO₂ , HCl , and nitrogen oxides .

- Hydrolytic degradation : Prolonged exposure to moisture generates o-(octyloxy)benzoic acid and hydrazine hydrochloride .

| Condition | Products | Hazard Notes |

|---|---|---|

| Heating (>250°C) | CO₂, HCl, NOₓ | Irritant gases |

| Acidic hydrolysis | Hydrazine hydrochloride | Toxic, corrosive |

Key Limitations in Literature

Aplicaciones Científicas De Investigación

Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid hydrazide: Lacks the octyloxy group, resulting in different physical and chemical properties.

o-(Octyloxy)benzoic acid: Lacks the hydrazide group, limiting its reactivity in certain chemical reactions.

Benzoic acid, p-(octyloxy)-, hydrazide monohydrochloride: Similar structure but with the octyloxy group at the para position, leading to different steric and electronic effects.

Uniqueness

Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride is unique due to the presence of both the hydrazide and octyloxy groups, which confer distinct reactivity and potential biological activities. The ortho substitution pattern also influences its chemical behavior and interactions with other molecules.

Actividad Biológica

Benzoic acid derivatives, particularly hydrazides, have garnered significant attention in pharmaceutical and biochemical research due to their diverse biological activities. The compound Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride represents a unique structure that may impart specific bioactive properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H22ClN2O3

- Molecular Weight : 306.80 g/mol

Antimicrobial Activity

Research has shown that hydrazones and their derivatives exhibit notable antimicrobial properties. In a study assessing various synthesized hydrazones, compounds similar to benzoic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Minimum Suppressive Concentration (MSC) | Tested Strain |

|---|---|---|

| 2-((morpholino-amino)methyl)-benzoic acid | 6.3 mcg/mL | Escherichia coli ATCC 25922 |

| 2-((morpholinoimino)methyl)-benzoic acid | 12.5 mcg/mL | Staphylococcus aureus ATCC 6538 |

These results indicate that hydrazone derivatives can possess potent antimicrobial effects comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of benzoic acid derivatives has been evaluated using various assays, including DPPH free radical scavenging tests. The antioxidant activity is crucial for mitigating oxidative stress-related diseases. A related study reported that certain benzoic acid derivatives exhibited significant free radical scavenging capabilities, suggesting that o-(octyloxy)-hydrazide could similarly contribute to antioxidant defense mechanisms .

Cytotoxicity

Cytotoxic effects of benzoic acid derivatives have also been investigated. Some studies indicate that these compounds can selectively induce apoptosis in cancer cell lines while sparing normal cells. For example, acylhydrazones have shown cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA) without affecting non-cancerous cell lines . This selective toxicity is particularly valuable in developing targeted cancer therapies.

Case Studies

-

Antimicrobial Efficacy Against MRSA

A recent study synthesized various acylhydrazones and tested their efficacy against MRSA strains. The results indicated that some compounds exhibited antimicrobial activity equal to or greater than commercially available antibiotics . -

Antioxidant Mechanism Exploration

The interaction of benzoic acid derivatives with bovine serum albumin (BSA) was studied to understand their binding affinity and potential as antioxidants. The binding distance calculated through fluorescence resonance energy transfer (FRET) was approximately 1.85 Å, indicating strong interaction with protein targets . -

Comparative Analysis of Hydrazone Derivatives

A comparative study highlighted the antifungal activity of hydrazone derivatives against various fungal strains. Compounds derived from 4-hydroxybenzoic acid showed high inhibition rates against Botrytis cinerea and Candida unicolor, suggesting a broad spectrum of antifungal activity .

Propiedades

IUPAC Name |

2-octoxybenzohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(18)17-16;/h7-8,10-11H,2-6,9,12,16H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLPAPCAXWENQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950508 | |

| Record name | 2-(Octyloxy)benzene-1-carbohydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27830-17-7 | |

| Record name | Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027830177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octyloxy)benzene-1-carbohydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.